molecular formula C16H11F3N4OS B2709552 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955966-55-9

6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2709552
CAS No.: 955966-55-9
M. Wt: 364.35
InChI Key: MKKLXJGEULINOL-UHFFFAOYSA-N
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Description

6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is an intriguing compound notable for its unique chemical structure and potential applications in various fields of science and industry. This compound consists of a pyrazole ring, a trifluoromethyl group, and a thiazolopyrimidinone structure, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a 3-(trifluoromethyl)benzaldehyde derivative with a suitable pyrazole precursor under acidic conditions. This intermediate product is then subjected to a cyclization reaction with a thioamide to form the final thiazolopyrimidinone structure. Reaction conditions often include elevated temperatures and the use of polar solvents to facilitate these transformations.

Industrial Production Methods

Industrial production methods for this compound might involve optimization of reaction conditions to enhance yield and reduce production costs. Techniques such as high-throughput screening of catalysts, continuous flow reactions, and scalable purification processes are commonly employed in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various types of chemical reactions including:

  • Oxidation: : Converts certain functional groups within the compound to their oxidized forms, often using oxidizing agents like potassium permanganate.

  • Reduction: : Reduces functionalities such as nitro groups to amines, typically using reducing agents like hydrogen gas in the presence of a catalyst.

  • Substitution: : Can involve nucleophilic substitution reactions where substituents on the compound are replaced by different groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

  • Solvents: : Polar solvents like dimethyl sulfoxide, acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functionalities.

Scientific Research Applications

6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one finds applications in several scientific domains:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential bioactive properties, including anti-inflammatory and anti-cancer activities.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : Employed in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects. For example, binding to a specific enzyme might inhibit its activity, thereby disrupting a critical cellular process.

Comparison with Similar Compounds

When comparing 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one with similar compounds, its uniqueness becomes apparent due to the trifluoromethyl group and the thiazolopyrimidinone structure. Similar compounds might include:

  • 5-phenyl-1H-pyrazole derivatives: : These lack the trifluoromethyl group, affecting their chemical reactivity and biological activity.

  • Thiazolo[3,2-a]pyrimidin-5-one analogs: : Variations in substituents can lead to differences in function and application.

Conclusion

The compound this compound stands out for its complex structure and potential applications across chemistry, biology, and industry. Its synthesis, reactions, and mechanisms of action make it a fascinating topic for research and development.

Properties

IUPAC Name

6-[2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4OS/c17-16(18,19)10-2-1-3-11(8-10)23-13(4-5-21-23)12-9-20-15-22(14(12)24)6-7-25-15/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLXJGEULINOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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